Home > Products > Screening Compounds P37155 > 8-bromo-4-chloro-7-methylquinazoline
8-bromo-4-chloro-7-methylquinazoline - 1565019-68-2

8-bromo-4-chloro-7-methylquinazoline

Catalog Number: EVT-6339802
CAS Number: 1565019-68-2
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Bromo-4-chloro-1H-indazol-3-amine

  • Compound Description: 7-Bromo-4-chloro-1H-indazol-3-amine serves as a crucial heterocyclic fragment in the synthesis of Lenacapavir, a potent capsid inhibitor employed in treating HIV-1 infections. []
  • Relevance: This compound shares a similar halogenation pattern with 8-bromo-4-chloro-7-methylquinazoline, both containing bromine and chlorine substituents. While the core structures differ (indazole vs. quinazoline), the presence of these specific halogens in similar positions suggests a potential relationship in their synthesis or reactivity. Furthermore, both compounds are considered important building blocks for more complex molecules with potential pharmaceutical applications. []

5-Bromo-4-chloro-3-nitro-7-azaindole

  • Compound Description: 5-Bromo-4-chloro-3-nitro-7-azaindole is a functionalized 7-azaindole derivative. It is synthesized from 7-azaindole and features a regioselective bromination step in its synthesis. This compound is a valuable building block for synthesizing various 3,4,5-substituted-7-azaindole derivatives. []
  • Relevance: This compound exhibits a direct structural parallel with 8-bromo-4-chloro-7-methylquinazoline. Both share a similar arrangement of bromine and chlorine substituents on a bicyclic aromatic system. This shared pattern suggests they may be synthesized using similar methodologies or exhibit comparable reactivity profiles. []

3-{4-[3-chloro-2-(substituted phenyl)-4-oxoazetidin-1yl] phenyl}-6-bromo-2-methylquinazoline-4-one

  • Compound Description: This compound represents a series of newly synthesized quinazoline-4-one derivatives containing a β-lactam (azetidine) moiety. These compounds were synthesized via a reflux method employing Schiff bases, triethylamine, and chloroacetyl chloride. They were subsequently evaluated for their antimicrobial properties. []
  • Relevance: This compound and 8-bromo-4-chloro-7-methylquinazoline both belong to the quinazoline class of compounds. The substituted phenyl group and the presence of bromine in the 6-position on the quinazoline ring in these derivatives highlight the structural diversity possible within this class while maintaining some core structural features with 8-bromo-4-chloro-7-methylquinazoline. []

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

  • Compound Description: NBD-Cl is a chemical reagent utilized in analytical chemistry for the spectrofluorimetric and spectrophotometric determination of various pharmaceuticals, including gliclazide and carbamazepine. [, ] It reacts with these drugs to form fluorescent derivatives, allowing for their quantification in pharmaceutical formulations and biological fluids. [, ]
  • Relevance: While not structurally identical to 8-bromo-4-chloro-7-methylquinazoline, NBD-Cl's use in derivatizing heterocyclic compounds with similar reactive sites (like the nitrogen atoms in the quinazoline ring) highlights its potential utility in studying the reactivity and analytical detection of 8-bromo-4-chloro-7-methylquinazoline. [, ]

4-Chloro-3-nitro-2-quinolones

  • Compound Description: This group of compounds serves as versatile intermediates in organic synthesis, allowing access to diversely substituted quinolone derivatives. [] They are prepared from 4-hydroxyquinolones through nitration and chlorination reactions. These compounds undergo various nucleophilic substitution reactions, leading to the preparation of 4-amino-, 4-fluoro-, and 4-alkoxy-3-nitroquinolones. []
  • Relevance: Both 4-chloro-3-nitro-2-quinolones and 8-bromo-4-chloro-7-methylquinazoline exemplify halogenated heterocyclic compounds. Despite differences in their core structures (quinolone vs. quinazoline), the shared presence of chlorine and nitro groups in similar positions suggests potential parallels in their chemical behavior and synthetic utility. []
Overview

8-bromo-4-chloro-7-methylquinazoline is a quinazoline derivative notable for its potential applications in medicinal chemistry, particularly in targeting specific enzymes and receptors. This compound has garnered attention due to its unique molecular structure, which includes both bromine and chlorine substituents that influence its chemical behavior and biological activity.

Source

The compound is primarily synthesized through various organic chemistry methods, including bromination and chlorination of quinazoline derivatives. Its chemical identity is confirmed by its unique molecular formula, C9H6BrClN2C_9H_6BrClN_2, and it is cataloged under the CAS number 1565019-68-2.

Classification

8-bromo-4-chloro-7-methylquinazoline belongs to the class of heterocyclic compounds, specifically quinazolines. These compounds are characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring.

Synthesis Analysis

Methods

The synthesis of 8-bromo-4-chloro-7-methylquinazoline typically involves the following steps:

  1. Bromination and Chlorination: The process begins with the bromination of 7-methylquinazoline using bromine under controlled conditions. Subsequently, chlorination is performed to introduce the chlorine atom at the 4-position.
  2. Reagents and Conditions: Common reagents include bromine (Br₂) for bromination and chlorine gas (Cl₂) for chlorination. The reactions are usually conducted in solvents such as dichloromethane or dimethyl sulfoxide at controlled temperatures to optimize yield and purity.
  3. Industrial Production: In industrial settings, large-scale production may employ catalysts and optimized reaction conditions to enhance efficiency. Green chemistry principles are increasingly applied to reduce environmental impact, focusing on solvent-free reactions and recyclable catalysts.
Molecular Structure Analysis

Structure

The molecular structure of 8-bromo-4-chloro-7-methylquinazoline can be represented as follows:

  • Molecular Formula: C9H6BrClN2C_9H_6BrClN_2
  • Molecular Weight: 257.51 g/mol
  • IUPAC Name: 8-bromo-4-chloro-7-methylquinazoline
  • InChI Key: UFGFPQAUICHUAA-UHFFFAOYSA-N
  • SMILES Representation: CC1=C(C2=C(C=C1)C(=NC=N2)Cl)Br

This structure highlights the presence of halogen substituents at specific positions, which significantly affect the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

8-bromo-4-chloro-7-methylquinazoline is versatile in its chemical reactivity:

  1. Substitution Reactions: The halogen atoms can be substituted with various functional groups through nucleophilic substitution reactions. Common nucleophiles include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
  2. Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction processes that can remove halogen substituents.

Common Reagents and Conditions

For nucleophilic substitutions, typical reagents include:

  • Sodium methoxide (NaOCH₃)
  • Potassium tert-butoxide (KOtBu)

For oxidation reactions:

  • Hydrogen peroxide (H₂O₂)
  • m-Chloroperbenzoic acid (MCPBA) can be utilized.
Mechanism of Action

The mechanism of action for 8-bromo-4-chloro-7-methylquinazoline primarily involves its interaction with biological targets such as enzymes and receptors. Quinazoline derivatives are known inhibitors of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression.

This compound's ability to bind selectively to specific targets allows it to modulate biological processes effectively, making it a candidate for therapeutic applications in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline compound.
  • Purity: Generally reported at around 95% purity in commercial preparations.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane.
  • Stability: The stability of the compound can vary based on environmental conditions such as temperature and pH.

Relevant Data

The detailed characterization of this compound includes spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structure and purity .

Applications

8-bromo-4-chloro-7-methylquinazoline has several notable scientific uses:

  1. Drug Development: Its unique structural features make it a valuable candidate for developing new pharmaceuticals targeting cancer-related pathways.
  2. Biological Research: The compound is used in studies investigating enzyme inhibition, particularly for tyrosine kinases involved in cancer biology.
  3. Synthetic Chemistry: It serves as an intermediate in synthesizing other quinazoline derivatives, expanding its utility in organic synthesis .
Introduction to Quinazoline Derivatives

Quinazoline represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry and drug discovery, characterized by a benzene ring fused to a pyrimidine ring. This structure provides exceptional versatility for chemical modification, enabling the fine-tuning of electronic properties, steric bulk, and binding interactions with biological targets. Naturally occurring quinazolinone alkaloids, like the antimalarial febrifugine isolated from Dichroa febrifuga, historically demonstrated the therapeutic potential of this core structure and spurred intensive synthetic exploration [4] [6]. Over 200 natural quinazoline derivatives have been identified, inspiring the development of numerous synthetic analogs [6] . The significance of quinazoline derivatives is evidenced by their presence in clinically approved drugs spanning diverse therapeutic areas, including oncology (e.g., gefitinib, erlotinib, afatinib, lapatinib), hypertension (prazosin, doxazosin), and infectious diseases [6] [10]. Their broad applicability stems from the scaffold's capacity to engage in diverse intermolecular interactions (hydrogen bonding, van der Waals, π-π stacking) critical for target binding.

Structural and Functional Significance of Halogenated Quinazolines

Halogenation, particularly at specific positions on the quinazoline ring system, is a powerful strategy for modulating the compound's physicochemical properties and biological interactions. The introduction of halogen atoms (Cl, Br, F) significantly influences lipophilicity, electronic distribution, molecular conformation, and overall drug-like character.

  • 8-Bromo-4-chloro-7-methylquinazoline (CAS 1565019-68-2) exemplifies this strategic halogenation. Its molecular formula is C₉H₆BrClN₂, with a molecular weight of 257.51 g/mol [1]. Its structure features a bromine atom at position 8, a chlorine atom at position 4, and a methyl group (-CH₃) at position 7. The SMILES notation (CC1=C(Br)C2=NC=NC(Cl)=C2C=C1) precisely captures this substitution pattern [1].
  • The bromine atom at C8 is a relatively large, polarizable halogen. Its presence primarily increases lipophilicity (log P), facilitating passive membrane permeability, while also providing a potential handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Stille). This is crucial for generating diverse libraries for structure-activity relationship (SAR) studies [3] [8].
  • The chlorine atom at C4, a key electrophilic site, serves a dual purpose. Firstly, it acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows facile displacement with a wide range of nucleophiles (amines, alkoxides, thiols) to generate 4-substituted quinazoline derivatives, a common pharmacophore in bioactive molecules (e.g., kinase inhibitors like erlotinib) [3] [8]. Secondly, the chlorine contributes to the overall electron-withdrawing character of the pyrimidine ring.
  • The methyl group at C7 represents a subtle yet significant modification. Compared to larger alkyl chains or polar substituents, the methyl group provides a modest increase in lipophilicity without excessive steric bulk. This balance is often crucial for maintaining favorable absorption and metabolic stability profiles. Furthermore, the methyl group can influence the electron density of the fused benzene ring and potentially engage in weak hydrophobic interactions within a target binding pocket [1] [3].

Table 1: Physicochemical Properties of 8-Bromo-4-chloro-7-methylquinazoline

PropertyValueSignificance
CAS Registry Number1565019-68-2Unique identifier for the compound
Molecular FormulaC₉H₆BrClN₂Defines elemental composition
Molecular Weight257.51 g/molImpacts pharmacokinetics (distribution, clearance)
Storage ConditionsInert atmosphere, 2-8°CIndicates sensitivity to air/moisture and requirement for cold-chain handling [1]
Key Substituents8-Br, 4-Cl, 7-CH₃Dictates reactivity, lipophilicity, and target interactions
Reactive SiteC4 (Chlorine)Site for nucleophilic substitution (SNAr) to generate diverse analogs [8]
Lipophilicity (Estimated)Increased (vs non-halogenated)Enhanced membrane permeability; critical for cellular uptake of drug candidates

Role of Substitution Patterns in Bioactivity: Bromo, Chloro, and Methyl Groups

The specific combination of bromo (C8), chloro (C4), and methyl (C7) substituents in 8-bromo-4-chloro-7-methylquinazoline is not arbitrary; each group contributes strategically to potential biological activity, primarily by influencing target binding and physicochemical properties essential for drug action.

  • C4 Chlorine as a Synthetic Linchpin: The chlorine atom at position 4 is the primary handle for generating bioactive molecules. Its role as a leaving group enables efficient synthesis of 4-aminoquinazoline derivatives, a structural motif prevalent in protein kinase inhibitors. Displacement with aryl or alkyl amines creates compounds capable of occupying the ATP-binding pocket of kinases. For instance, analogs like N-phenethyl-quinazolin-4-yl-amines demonstrate potent inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis (Mtb), a promising target for novel antitubercular agents. Optimization of these analogs yielded compounds (e.g., 12a, 19a) surpassing the natural inhibitor aurachin D in activity against mycobacterial strains, including M. tuberculosis H37Rv and clinical isolates [8]. Similarly, derivatives targeting Human Epidermal Growth Factor Receptor 2 (HER2) have shown significantly enhanced selectivity over EGFR compared to drugs like lapatinib [2].
  • C8 Bromine for Lipophilicity and Further Derivatization: The bromine at position 8 significantly enhances the compound's lipophilicity, promoting better passive diffusion across cellular membranes compared to non-halogenated or smaller-halogen analogs (e.g., fluoro). This is critical for compounds needing intracellular access to targets like kinases or DNA. Furthermore, the C8-Br provides a unique site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). This allows for the introduction of diverse aryl, heteroaryl, or alkenyl groups directly onto the quinazoline core, enabling rapid SAR exploration and the generation of highly tailored molecules designed to interact with specific sub-pockets in biological targets [3] [8].
  • C7 Methyl Group for Metabolic Stability and Steric Tuning: Substitution at C7, particularly with a methyl group, helps block a potentially metabolically vulnerable position on the aromatic ring, thereby improving metabolic stability. Compared to electron-withdrawing groups (e.g., Cl, F) or larger alkyl chains, the methyl group offers an optimal balance: it provides moderate lipophilicity enhancement and introduces a small degree of steric hindrance without drastically increasing molecular weight or causing excessive steric clashes. This subtle modification can be crucial for maintaining cellular potency, as seen in derivatives designed for specific kinase inhibition profiles [1] [3]. Comparisons with analogs like 4-(8-Bromo-4-chloro-7-methoxyquinolin-2-YL)-N-isopropylthiazol-2-amine (CAS 1447607-08-0) highlight how the choice between methyl (electron-donating) and methoxy (stronger electron-donating) at C7 influences electronic properties and subsequent binding interactions [3].

Table 2: Impact of Substituents in Halogenated Quinazolines on Key Properties

Substituent PositionKey RolesBiological/Physicochemical ConsequenceExample Applications
C4 (Chlorine)Leaving Group (SNAr); Electron-WithdrawingEnables synthesis of diverse 4-amino analogs; Modulates ring electronicsKinase inhibitors (EGFR, HER2, TB cyt-bd) [2] [8]
C8 (Bromo)Increases Lipophilicity; Site for Cross-CouplingEnhances membrane permeability; Allows structural diversification via Pd chemistryAnticancer agents, Antituberculars [3] [8]
C7 (Methyl)Modest Lipophilicity Increase; Metabolic Blocking; Steric TuningImproves metabolic stability; Fine-tunes binding interactionsKinase inhibitors, Targeted cancer therapies [1] [3]

Historical Context and Evolution of Quinazoline-Based Research

The journey of quinazoline chemistry from fundamental heterocyclic studies to a cornerstone of modern drug design spans over a century and reflects evolving synthetic strategies and therapeutic focus areas.

  • Early Foundations and Synthesis: The quinazoline core was first synthesized in 1903 by Gabriel, building upon earlier work by Griess in the late 19th century [6]. Initial synthetic methods, like the Niementowski synthesis (condensation of anthranilic acid with amides or nitriles), were crucial for accessing the basic scaffold [4] [10]. These methods often required harsh conditions and offered limited control over substitution. The discovery of bioactive natural products like febrifugine in the mid-20th century provided significant impetus, demonstrating the pharmacological relevance of the quinazolinone structure [4] [6].
  • Era of Method Development and Diversification: Throughout the mid to late 20th century, significant efforts focused on developing more efficient, versatile, and regioselective synthetic routes. Methods such as the condensation of anthranilamides with aldehydes (acid or base catalyzed), reactions using orthoesters or isocyanates, and metal-catalyzed approaches (e.g., using PCl₃, SiCl₄, or later transition metals like copper) were established [4] [10]. This period also saw the rise of halogenated quinazoline intermediates, recognized for their enhanced reactivity compared to the parent heterocycle. The introduction of halogens, particularly chlorine and bromine at key positions (like C4 and C8), provided crucial handles for further derivatization, enabling the systematic construction of complex libraries.
  • Modern Focus: Targeted Drug Discovery and Complexity: The late 20th and early 21st centuries witnessed the quinazoline scaffold transition into a central player in rational drug design, particularly in oncology and infectious diseases. The identification of 4-chloroquinazoline as a superior electrophile for SNAr reactions was pivotal [8]. This allowed efficient generation of targeted libraries, exemplified by the synthesis of N-phenethyl-quinazolin-4-yl-amines for antitubercular activity [8] and complex molecules like isoquinoline-tethered quinazolines for HER2-selective inhibition [2]. Modern synthetic chemistry heavily utilizes intermediates like 8-bromo-4-chloro-7-methylquinazoline. Its reactive C4-Cl enables rapid generation of key pharmacophores (4-aminquinazolines), while the C8-Br allows late-stage diversification via cross-coupling, a powerful strategy for lead optimization. The C7-methyl group represents a refinement aimed at optimizing pharmacokinetic properties within this specific substitution pattern. Contemporary research emphasizes multi-targeting ligands (e.g., for Alzheimer's combining AChE inhibition and anti-Aβ aggregation [6]) and overcoming drug resistance (e.g., in TB targeting cyt-bd alongside cyt-bcc:aa₃ [8], or in cancer designing next-generation kinase inhibitors).

Properties

CAS Number

1565019-68-2

Product Name

8-bromo-4-chloro-7-methylquinazoline

IUPAC Name

8-bromo-4-chloro-7-methylquinazoline

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

InChI

InChI=1S/C9H6BrClN2/c1-5-2-3-6-8(7(5)10)12-4-13-9(6)11/h2-4H,1H3

InChI Key

UFGFPQAUICHUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=N2)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.